N-ethyl-4-((4-methoxyphenyl)sulfonyl)piperidine-1-carboxamide
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Overview
Description
“N-ethyl-4-((4-methoxyphenyl)sulfonyl)piperidine-1-carboxamide” is a complex organic compound. It contains a piperidine ring, which is a common structural element in many pharmaceuticals and natural products . The compound also has a sulfonyl group attached to a methoxyphenyl group, which could potentially contribute to its reactivity and biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by a six-membered piperidine ring with one nitrogen atom and five carbon atoms in the sp3-hybridized state . The sulfonyl group attached to the methoxyphenyl group could add to the complexity of the structure .Chemical Reactions Analysis
The chemical reactions involving this compound could be influenced by the presence of the piperidine ring and the sulfonyl group. Piperidine derivatives are known to undergo a variety of intra- and intermolecular reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the piperidine ring could contribute to its three-dimensional structure and stereochemistry .Scientific Research Applications
WAY-100635 and Serotonin Receptors
One study discussed the compound WAY-100635, a close derivative of N-ethyl-4-((4-methoxyphenyl)sulfonyl)piperidine-1-carboxamide, highlighting its effects on serotonin-containing neurons. This compound is a potent and selective 5-HT1A receptor antagonist, demonstrating significant inhibitory actions on serotonin neuronal firing, indicating its utility in neuroscience research, particularly in studying serotonin's role in various physiological and pathological processes (Craven, Grahame-Smith, & Newberry, 1994).
Anodic Methoxylation of Piperidine Derivatives
Another study focused on the anodic methoxylation of piperidine derivatives, including those with N-acyl and N-sulfonyl groups, to understand their electrochemical properties. This research provides insights into the synthetic utility of such compounds in creating more complex molecules for various scientific applications (Golub & Becker, 2015).
Synthesis and Biological Activity of Sulfonyl Hydrazones
In medicinal chemistry, sulfonyl hydrazone scaffolds with piperidine rings, including derivatives of this compound, have been synthesized and evaluated for their antioxidant capacity and anticholinesterase activity. This demonstrates the compound's relevance in drug discovery and development for treating conditions associated with oxidative stress and cholinergic dysfunction (Karaman et al., 2016).
Mechanism of Action
Future Directions
Future research could focus on exploring the potential uses of this compound in pharmaceutical applications, given the prevalence of piperidine derivatives in many classes of drugs . Additionally, further studies could investigate the synthesis and reactivity of this compound to better understand its properties and potential applications.
Properties
IUPAC Name |
N-ethyl-4-(4-methoxyphenyl)sulfonylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-3-16-15(18)17-10-8-14(9-11-17)22(19,20)13-6-4-12(21-2)5-7-13/h4-7,14H,3,8-11H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYKZLVADKWUEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCC(CC1)S(=O)(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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